molecular formula C16H13FN2O2 B286768 N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286768
M. Wt: 284.28 g/mol
InChI Key: ZIOUNCNSKQTCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as FMeBIO, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the brain and nervous system.

Mechanism of Action

FMeBIO acts as an agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the brain and nervous system. Activation of mGluR7 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the modulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to be highly selective for mGluR7 and to have a long half-life in vivo, making it an ideal tool for studying the function of this receptor.
Biochemical and Physiological Effects:
FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, in a dose-dependent manner. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. FMeBIO has been shown to have a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity.

Advantages and Limitations for Lab Experiments

FMeBIO has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, allowing for specific modulation of this receptor without affecting other receptors or signaling pathways. It has a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity. However, FMeBIO also has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects or unintended interactions with other molecules in the brain. It may also have limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving FMeBIO. One area of focus is the role of mGluR7 in the regulation of neurotransmitter release and synaptic plasticity in different brain regions and under different physiological and pathological conditions. Another area of focus is the potential therapeutic applications of FMeBIO and other mGluR7 agonists in the treatment of neurodegenerative diseases and other neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of FMeBIO for use in lab experiments and clinical applications.

Synthesis Methods

FMeBIO is synthesized through a multi-step process involving the reaction of various reagents and solvents. The first step involves the reaction of 3-fluoroaniline and 5-methyl-1,2-benzisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate product. The intermediate product is then reacted with acetic anhydride in the presence of a base such as pyridine to form FMeBIO.

Scientific Research Applications

FMeBIO has been used extensively in scientific research as a tool for studying the brain and nervous system. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13FN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20)

InChI Key

ZIOUNCNSKQTCBV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.